molecular formula C3H7NO2S2 B14538489 Bis(methylsulfanyl)(nitro)methane CAS No. 62159-32-4

Bis(methylsulfanyl)(nitro)methane

Cat. No.: B14538489
CAS No.: 62159-32-4
M. Wt: 153.23 g/mol
InChI Key: YWRUAKMJXBRQPW-UHFFFAOYSA-N
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Description

Bis(methylsulfanyl)(nitro)methane is an organosulfur compound characterized by the presence of both methylsulfanyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)(nitro)methane undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(methylsulfanyl)(nitro)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(methylsulfanyl)(nitro)methane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(methylsulfanyl)(nitro)methane is unique due to the presence of both methylsulfanyl and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .

Properties

CAS No.

62159-32-4

Molecular Formula

C3H7NO2S2

Molecular Weight

153.23 g/mol

IUPAC Name

bis(methylsulfanyl)-nitromethane

InChI

InChI=1S/C3H7NO2S2/c1-7-3(8-2)4(5)6/h3H,1-2H3

InChI Key

YWRUAKMJXBRQPW-UHFFFAOYSA-N

Canonical SMILES

CSC([N+](=O)[O-])SC

Origin of Product

United States

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